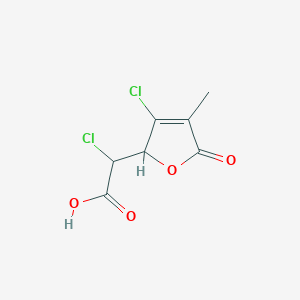

3,5-Dichloro-2-methylmuconolactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-2-methylmuconolactone is a halo fatty acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dichloro-2-methylmuconolactone serves as an important intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the following areas:

- Synthesis of Herbicides and Pesticides : The compound is utilized to create derivatives that function as herbicides, targeting specific plant species while minimizing impacts on non-target organisms.

- Pharmaceutical Development : It plays a crucial role in synthesizing drug candidates, enhancing their pharmacological properties. For example, it has been used in the preparation of dichlorobenzamide derivatives, which are important in medicinal chemistry.

Metabolic Pathways and Environmental Microbiology

Research has shown that this compound is involved in the metabolic degradation pathways of chlorinated compounds by various microorganisms.

- Microbial Degradation : In studies involving the bacterium Ralstonia sp., this compound was transformed into a mixture of dienelactones through enzymatic activity, demonstrating its role as a central intermediate in the degradation of dichlorotoluenes .

Case Study 1: Metabolism of Dichloromethylcatechols

In a study published in the Journal of Bacteriology, researchers investigated the metabolic pathways involving dichloromethylcatechols. They found that this compound was converted by chloromuconate cycloisomerase into a mixture of 2-chloro-5-methyl-cis- and 3-chloro-2-methyldienelactone. This transformation highlights its importance in microbial metabolism and potential bioremediation applications .

Case Study 2: Synthesis of Dichlorobenzamide Derivatives

A research project focused on synthesizing dichlorobenzamide derivatives utilized this compound as a key reagent. The reaction was performed with various arylamines under controlled conditions, resulting in high-purity products that were characterized using NMR and infrared spectroscopy. This study demonstrated the compound's utility in producing biologically active molecules for further testing.

Análisis De Reacciones Químicas

Cycloisomerization by Chloromuconate Cycloisomerase

3,5-Dichloro-2-methylmuconolactone undergoes enzymatic cycloisomerization catalyzed by chloromuconate cycloisomerases, yielding dienelactones. This reaction occurs via two distinct pathways:

-

1,4-Cycloisomerization : Produces 2-chloro-5-methyl-cis-dienelactone (2C5MDL).

-

3,6-Cycloisomerization : Generates 3-chloro-2-methyldienelactone (3C2MDL), likely in the trans configuration .

Key Findings :

-

The ratio of 2C5MDL to 3C2MDL is approximately 1:1 , indicating no strong stereochemical preference by the enzyme .

-

The reaction proceeds through an intermediate 2,5-dichloro-4-methylmuconolactone , detected via in situ ¹H NMR spectroscopy .

Reversible Cycloisomerization and Equilibrium Dynamics

The cycloisomerization of this compound is reversible, with the enzyme facilitating both forward and reverse reactions.

-

Equilibrium Mixture : Contains 3,5-dichloro-2-methylmuconate and the lactone form .

-

Reversibility : Confirmed by transient accumulation of 2,5-dichloro-4-methylmuconolactone during enzymatic assays .

Mechanistic Insight :

-

The lactone ring rotates during catalysis to align reactive groups with the enzyme’s active site, enabling dehalogenation .

Dienelactone Hydrolase Activity

The dienelactones formed from this compound are substrates for dienelactone hydrolase, which hydrolyzes them into maleylacetate derivatives:

-

2-Chloro-5-methyl-cis-dienelactone → 2-chloro-5-methylmaleylacetate (subsequent reduction forms 5-chloro-4-methyl-3-oxoadipate) .

-

3-Chloro-2-methyldienelactone → 3-chloro-2-methylmaleylacetate .

Activity Notes :

-

cis-Dienelactones are hydrolyzed 60× faster than trans isomers .

-

Hydrolase activity with 3C2MDL is <1% of its activity with cis-dienelactone .

pH-Dependent Structural Rearrangements

The lactone structure of intermediates exhibits pH sensitivity:

-

Acidic Conditions : Favors lactone ring closure (e.g., 2-chloro-4-hydroxy-3-methylmuconolactone) .

-

Neutral/Basic Conditions : Promotes ring opening to carboxylate forms .

Spectroscopic Evidence :

Substrate Specificity of Enzymes

Chloromuconate cycloisomerase shows limited activity with methyl-substituted lactones:

-

3-Chloro-2-methylmuconolactone is processed efficiently, while 2-chloro-3-methylmuconolactone is a poor substrate .

-

Methyl groups at C2 or C5 hinder dehalogenation due to steric clashes in the enzyme’s active site .

Comparative Degradation Pathways

This compound follows a branched metabolic route compared to linear pathways observed for other dichloromethylcatechols:

Propiedades

Fórmula molecular |

C7H6Cl2O4 |

|---|---|

Peso molecular |

225.02 g/mol |

Nombre IUPAC |

2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid |

InChI |

InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11) |

Clave InChI |

LQQCBKRSWIGKFK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.